3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to interact non-covalently with acetylcholinesterase (ache) and butyrylcholinesterase (bche), blocking entry into the enzyme gorge and catalytic site . These enzymes play a crucial role in the nervous system, where they are involved in the termination of impulse transmissions by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The compound’s interaction with its targets results in the inhibition of the enzymatic activity of AChE and BChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the nerve synapses, which can have various downstream effects.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to act on several enzymes and pathways, including thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, thymidine phosphorylase, and the nf-kb signaling pathway . These pathways are involved in various cellular processes, including DNA replication, gene expression, cell division, and cell signaling.
Pharmacokinetics
1,2,4-oxadiazole derivatives have been described as bioisosteres for amides and esters, showing higher hydrolytic and metabolic stability . This suggests that these compounds may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacterial pathogens that cause serious diseases in rice .
Action Environment
It’s worth noting that the azide group in 1,2,4-oxadiazole derivatives can control the melting point and increase the energy of the compound, suggesting that these compounds may be environmentally friendly .
Biochemical Analysis
Cellular Effects
Some 1,2,4-oxadiazole derivatives have been found to have antimicrobial properties, suggesting that they may influence cell function by interacting with cellular pathways .
Molecular Mechanism
1,2,4-oxadiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
1,2,4-oxadiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with a nitrile . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the benzonitrile group through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), to facilitate the cyclization reaction . Additionally, the use of high-throughput screening and automated synthesis techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce simpler derivatives with fewer functional groups .
Scientific Research Applications
3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: This compound shares the 1,2,4-oxadiazole and benzonitrile groups but has a pyridine ring instead of a pyrrolidine ring.
3-Amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan: This compound features a furazan ring and an azide group, providing different chemical properties and reactivity.
Uniqueness
3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is unique due to its combination of the 1,2,4-oxadiazole, pyrrolidine, and benzonitrile groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .
Properties
IUPAC Name |
3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-7-10-2-1-3-11(6-10)14(19)18-5-4-12(8-18)13-16-9-20-17-13/h1-3,6,9,12H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZWSBRVKESCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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